2,5-dichloro-N-(2,3-dichlorophenyl)thiophene-3-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

Procuring halogenated thiophene carboxamides with underexplored substitution patterns often limits SAR exploration against resistant fungal strains. This 2,5-dichloro-N-(2,3-dichlorophenyl)thiophene-3-carboxamide (CAS 476627-49-3) features the sterically hindered ortho,ortho'-dichloro anilide motif, a regioisomer distinct from the common 3,4- and 3,5-dichloro variants. - Predicted XLogP3 of 4.82 supports favorable cuticular penetration for foliar fungicide screening. - Serves as a focused-library starting point for SDH mutant strain profiling (e.g., Botrytis cinerea, Zymoseptoria tritici). - Enables parallel evaluation with 3,4- and 3,5-dichloro regioisomers to deconvolute substitution-pattern contributions to potency and selectivity.

Molecular Formula C11H5Cl4NOS
Molecular Weight 341.03
CAS No. 476627-49-3
Cat. No. B2454798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-(2,3-dichlorophenyl)thiophene-3-carboxamide
CAS476627-49-3
Molecular FormulaC11H5Cl4NOS
Molecular Weight341.03
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=C(SC(=C2)Cl)Cl
InChIInChI=1S/C11H5Cl4NOS/c12-6-2-1-3-7(9(6)14)16-11(17)5-4-8(13)18-10(5)15/h1-4H,(H,16,17)
InChIKeyLZTXXRDSWLOOGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding 2,5-Dichloro-N-(2,3-dichlorophenyl)thiophene-3-carboxamide (CAS 476627-49-3): Core Chemical Identity and Research Provenance


2,5-Dichloro-N-(2,3-dichlorophenyl)thiophene-3-carboxamide (CAS 476627-49-3) is a synthetic, halogenated thiophene carboxamide featuring a 2,5-dichlorothiophene core linked via a carboxamide bridge to a 2,3-dichloroaniline moiety [1]. The compound belongs to a broad class of thiophene carboxamides that have been extensively explored in pharmaceutical and agrochemical patent literature, notably as scaffolds for kinase inhibitors, fungicides targeting succinate dehydrogenase (SDH), and antibacterials [2]. However, published primary research data specific to this exact congener remain extremely sparse; its biological annotation is largely inferred from patent disclosures covering generic Markush structures, where it appears as one of many enumerated examples rather than as a characterized lead [2]. This evidence guide therefore focuses on structurally proximal analogs for which quantitative comparator data exist to frame the differential potential of the 2,3-dichlorophenyl substitution pattern.

Why Generic Substitution of 2,5-Dichloro-N-(2,3-dichlorophenyl)thiophene-3-carboxamide Fails: The Role of Regioisomeric Dichlorophenyl Substitution


Within the thiophene-3-carboxamide series, even minor positional shifts in chlorine substitution on the N-phenyl ring can profoundly alter target binding, selectivity, and physicochemical properties. For example, N-(3,4-dichlorophenyl)thiophene-3-carboxamide is a known mGluR4 negative allosteric modulator with EC50 values in the millimolar range [1], whereas the 2,3-dichloro regioisomer represented by CAS 476627-49-3 introduces a sterically hindered, ortho-substituted anilide that is predicted to adopt a distinct dihedral angle and electrostatic surface relative to the 3,4- or 3,5-dichloro variants [2]. In agrochemical SDH inhibitor programs, the identity and position of halogen substituents on the aniline ring are critical determinants of fungicidal spectrum and resistance profiles [3]. Consequently, treating 2,5-dichloro-N-(2,3-dichlorophenyl)thiophene-3-carboxamide as interchangeable with other dichlorophenyl or monochloro regioisomers risks both loss of desired activity and introduction of uncharacterized off-target effects.

Quantitative Differentiation Evidence for 2,5-Dichloro-N-(2,3-dichlorophenyl)thiophene-3-carboxamide (CAS 476627-49-3) vs. Closest Structural Analogs


Predicted LogP and Topological Polar Surface Area (TPSA) Comparison: 2,3-Dichloro vs. 3,4-Dichloro and 3,5-Dichloro Regioisomers

Computational comparison of the 2,3-dichloro regioisomer (CAS 476627-49-3) against the 3,4-dichloro analog (N-(3,4-dichlorophenyl)thiophene-3-carboxamide) reveals a predicted XLogP3 of 4.82 versus 4.15, indicating approximately 4.7-fold higher predicted lipophilicity for the ortho-chlorinated congener, while TPSA remains identical at 29.1 Ų due to the conserved carboxamide topology [1]. This elevated logP is consistent with intramolecular hydrogen bonding between the ortho-chlorine and the amide NH, reducing solvent exposure of polar groups. The 3,5-dichloro variant yields an intermediate logP of approximately 4.4 [1].

Lipophilicity Drug-likeness Physicochemical profiling

Steric and Conformational Differentiation: Ortho-Chlorine Induced Twist in the 2,3-Dichlorophenyl Series

Crystallographic data for the closely related (2E)-1-(2,5-dichlorothiophen-3-yl)-3-(2-chlorophenyl)prop-2-en-1-one demonstrate that the 2-chlorophenyl ring is nearly coplanar with the thiophene-carbonyl plane (dihedral angle 9.69°), stabilized by an intramolecular Cl···O contact [1]. By extension, the 2,3-dichlorophenyl amide in CAS 476627-49-3 is expected to exhibit a similarly restricted conformational landscape compared to the freely rotating 3,4- or 3,5-dichlorophenyl analogs, which lack an ortho substituent capable of forming an intramolecular halogen bond with the amide carbonyl [1]. This conformational restriction reduces the entropic penalty upon target binding and enforces a distinct orientation of the distal chlorine substituent.

Conformational analysis Crystal engineering Structure-activity relationships

SDH Inhibitory Activity: Class-Level Positioning of 2,5-Dichlorothiophene-3-carboxamides vs. Furan and Pyrazole Carboxamide Hybrids

In a systematic study of 36 furan/thiophene carboxamide hybrids targeting succinate dehydrogenase (SDH), thiophene-based carboxamides demonstrated consistently superior antifungal activity against Botrytis cinerea compared to their furan counterparts; for example, compound 7c (a pyrazole-thiophene carboxamide) exhibited an EC50 of 2.13 μg/mL against Rhizoctonia solani versus EC50 > 50 μg/mL for the unsubstituted phenyl analog [1]. While CAS 476627-49-3 was not directly tested in this study, the 2,5-dichlorothiophene-3-carboxamide substructure is a privileged scaffold within the broader SDH inhibitor pharmacophore, and the 2,3-dichlorophenyl appendage may confer differential species selectivity relative to the 4-substituted phenyl and pyrazole-containing exemplars characterized to date [1][2].

Succinate dehydrogenase Fungicide discovery Mitochondrial complex II

Kinase Inhibition Potential: Thiophene-3-carboxamides as Dual JNK ATP-Competitive and JIP-Mimetic Inhibitors

A comprehensive SAR study of thiophene-3-carboxamide derivatives identified compounds with dual inhibitory activity against c-Jun N-terminal kinase (JNK), functioning as both ATP-competitive inhibitors and JIP (JNK-interacting protein) mimetics that bind to the kinase docking site [1]. The most potent analogs in this series (e.g., compound 11b) exhibited JNK1 IC50 values of 0.17 μM in biochemical assays and 2.1 μM in cell-based c-Jun phosphorylation assays [1]. Critically, the N-aryl substituent was a key determinant of dual-mechanism behavior: para-substituted phenyl rings favored ATP-site binding, while ortho-substituted phenyl rings shifted the inhibition mode toward JIP-site engagement [1]. This SAR positions the ortho-chlorinated 2,3-dichlorophenyl variant (CAS 476627-49-3) as a candidate with a potentially distinct inhibition mechanism relative to the extensively characterized para-substituted analogs.

c-Jun N-terminal kinase Dual-mechanism inhibitors Kinase selectivity

Antibacterial Activity Spectrum: Thiophene Carboxamide Derivatives Against Xanthomonas spp. and Mycobacterium tuberculosis

Substituted thiophene carboxamides are claimed as antibacterial agents against Xanthomonas species in plant protection, with certain 2,5-dichlorothiophene-3-carboxamide derivatives demonstrating growth inhibition at concentrations below 50 ppm in foliar application assays [1]. In antitubercular research, thiophene-2-carboxamide derivatives such as 5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide (MIC = 2.5 μM against M. tuberculosis H37Rv) require activation by the EthA monooxygenase to inhibit CTP synthetase PyrG [2]. The 2,5-dichloro substitution pattern on the thiophene ring of CAS 476627-49-3 is electron-withdrawing and metabolically stabilizing relative to the 5-methyl analog, potentially altering both the EthA activation requirement and the intrinsic antibacterial potency [2]. Direct comparative data for the 2,3-dichlorophenyl anilide are not available, but the electronic and steric distinctiveness of this substitution merits empirical profiling.

Agricultural bactericides Antitubercular agents EthA activation

VEGFR-2 Inhibition: Thiophene-3-carboxamide Scaffold vs. PAN-90806 and Next-Generation Analogs

Thiophene-3-carboxamide derivatives based on the PAN-90806 chemotype have been identified as potent VEGFR-2 inhibitors; compound 14d from a recent optimization campaign exhibited IC50 = 0.087 μM against VEGFR-2 and inhibited HUVEC tube formation with an IC50 of 0.32 μM [1]. The SAR revealed that halogen substitution on the N-phenyl ring significantly modulates both potency and selectivity: 2,4-dichloro substitution was optimal (IC50 = 0.049 μM), while 3,4-dichloro substitution reduced activity approximately 3-fold (IC50 = 0.14 μM) [1]. The 2,3-dichloro pattern of CAS 476627-49-3 has not been evaluated in this series, but based on the importance of ortho-substitution for VEGFR-2 binding, it represents a logical next step for SAR expansion.

VEGFR-2 Angiogenesis Anticancer

High-Value Research and Industrial Application Scenarios for 2,5-Dichloro-N-(2,3-dichlorophenyl)thiophene-3-carboxamide (CAS 476627-49-3)


Fungicide Lead Discovery: SDH Inhibitor Library Expansion for Resistance Management

The 2,5-dichlorothiophene-3-carboxamide scaffold is a validated pharmacophore for succinate dehydrogenase (SDH) inhibition in agricultural fungicides [1]. Incorporating the 2,3-dichlorophenyl aniline moiety—an underexplored substitution pattern in published SDH inhibitor SAR—may yield analogs with activity against SDH mutant strains resistant to current commercial SDHI fungicides (e.g., boscalid, fluxapyroxad). The elevated predicted lipophilicity (XLogP3 = 4.82) of this regioisomer also suggests favorable cuticular penetration for foliar-applied formulations [2]. Procurement enables construction of a focused library around the ortho,ortho'-dichloro substitution motif for screening against resistant field isolates of Botrytis cinerea and Zymoseptoria tritici.

Kinase Drug Discovery: Dual-Mechanism JNK Inhibitor Optimization

Thiophene-3-carboxamide derivatives with ortho-substituted N-phenyl rings have demonstrated a propensity for dual JNK inhibition via simultaneous ATP-site and JIP-docking-site engagement [3]. The 2,3-dichlorophenyl variant (CAS 476627-49-3) is predicted to exhibit this dual mechanism based on SAR trends, potentially offering a novel chemotype for JNK-targeted therapies in inflammatory bowel disease, rheumatoid arthritis, or Parkinson's disease. The compound can serve as a starting point for systematic optimization of the dichlorophenyl ring electronics and the thiophene core toward isoforms-selective JNK inhibitors.

Antibacterial Screening: Exploring EthA-Independent Antitubercular Thiophene Carboxamides

Given that electron-deficient thiophene carboxamides may bypass the EthA-dependent activation required for antitubercular activity of 5-methyl-substituted analogs [4], the 2,5-dichloro-substituted thiophene core of CAS 476627-49-3 offers a metabolically stable alternative for screening against M. tuberculosis, including EthA-deficient or isoniazid-resistant strains. The compound can be evaluated in parallel with its 3,4-dichloro and 3,5-dichloro regioisomers to deconvolute the contribution of aniline substitution pattern to antibacterial potency and selectivity.

CNS Drug Discovery: Leveraging Elevated Lipophilicity for Blood-Brain Barrier Penetration

With a predicted XLogP3 of 4.82 [2], this compound resides in the optimal lipophilicity range for CNS drug candidates (generally LogP 2-5). The ortho-chlorine-induced conformational restriction may also reduce the entropic penalty of binding to CNS targets with narrow, enclosed binding pockets such as GPCRs and ion channels. The compound is suitable for inclusion in diversity-oriented CNS screening decks targeting neurological and psychiatric indications where halogenated aromatic carboxamides have precedent (e.g., mGluR modulation, voltage-gated sodium channel inhibition).

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